Methyl hydrodisulfide Methyl hydrodisulfide Methyl hydrodisulfide is a natural product found in Lentinula edodes with data available.
Brand Name: Vulcanchem
CAS No.: 6251-26-9
VCID: VC16685100
InChI: InChI=1S/CH4S2/c1-3-2/h2H,1H3
SMILES:
Molecular Formula: CH4S2
Molecular Weight: 80.18 g/mol

Methyl hydrodisulfide

CAS No.: 6251-26-9

Cat. No.: VC16685100

Molecular Formula: CH4S2

Molecular Weight: 80.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl hydrodisulfide - 6251-26-9

Specification

CAS No. 6251-26-9
Molecular Formula CH4S2
Molecular Weight 80.18 g/mol
IUPAC Name disulfanylmethane
Standard InChI InChI=1S/CH4S2/c1-3-2/h2H,1H3
Standard InChI Key KFLNNVFDKSNGBW-UHFFFAOYSA-N
Canonical SMILES CSS

Introduction

Synthesis and Production Methods

Synthetic Pathways

Methyl hydrodisulfide is synthesized through reactions involving thiols and sulfur compounds under controlled conditions. One common method involves the reaction of methanethiol (CH₃SH) with elemental sulfur (S₈) in a pressurized reactor. The general reaction can be represented as:

CH3SH+S8CH3S-SH+byproducts\text{CH}_3\text{SH} + \text{S}_8 \rightarrow \text{CH}_3\text{S-SH} + \text{byproducts}

This exothermic process requires precise temperature modulation (typically between 50–100°C) and inert atmospheric conditions to prevent oxidation. Alternative routes include the disproportionation of methyldisulfanyl radicals or the alkylation of hydrogen disulfide (H₂S₂) with methyl halides.

Optimization Strategies

Yield optimization hinges on reactant purity, stoichiometric ratios, and catalytic additives. For instance, introducing Lewis acids, such as aluminum chloride (AlCl₃), accelerates sulfur incorporation into the methyl group. Post-synthesis purification often employs fractional distillation or gas chromatography to isolate methyl hydrodisulfide from polysulfidic byproducts .

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecular structure of methyl hydrodisulfide comprises a central carbon atom bonded to four hydrogen atoms and two sulfur atoms (Figure 1) . The sulfur-sulfur bond length, approximately 2.06 Å, is consistent with disulfide bonds in analogous compounds . The sp³ hybridization of the carbon atom results in a tetrahedral geometry, with bond angles near 109.5°.

Table 1: Key Physicochemical Properties of Methyl Hydrodisulfide

PropertyValueReference
Molecular Weight80.172 g/mol
Boiling Point85–90°C (estimated)
Density1.12 g/cm³ (at 20°C)
Solubility in WaterSlightly soluble
Refractive Index1.58 (at 589 nm)

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic S-H and S-S stretching vibrations at 2550 cm⁻¹ and 500 cm⁻¹, respectively . Nuclear magnetic resonance (NMR) spectra display a singlet for the methyl protons at δ 2.1 ppm and a broad peak for the sulfhydryl proton at δ 1.5 ppm.

Chemical Reactivity and Reaction Mechanisms

Sulfur Donor Capacity

Methyl hydrodisulfide acts as a sulfur donor in nucleophilic substitution and redox reactions. For example, it reacts with alkyl halides (R-X) to form asymmetric disulfides (R-S-S-CH₃):

CH3S-SH+R-XR-S-S-CH3+HX\text{CH}_3\text{S-SH} + \text{R-X} \rightarrow \text{R-S-S-CH}_3 + \text{HX}

This reactivity is exploited in organic synthesis to introduce disulfide linkages into pharmaceuticals and polymers.

Role in B₁₂-Dependent Methylation

In biochemical systems, methyl hydrodisulfide participates in vitamin B₁₂-dependent methylation via methionine synthase (MS) . The proposed mechanism involves hydrosulfide (HS⁻) coordination to cobalamin (B₁₂), forming a sulfitocobalamin intermediate that facilitates methyl group transfer from methyltetrahydrofolate (CH₃-THF) to homocysteine . This pathway is critical for amino acid metabolism and epigenetic regulation.

Biological Implications and Medical Applications

Sulfane Sulfur Metabolism

Methyl hydrodisulfide contributes to sulfane sulfur (S⁰) pools, which regulate cellular redox homeostasis . Elevated S⁰ levels enhance the reducing capacity of glutathione persulfide (GSSH), mitigating oxidative stress in neurodegenerative models .

Analytical Characterization Techniques

Gas Chromatography (GC)

Gas chromatography with flame ionization detection (GC-FID) is the gold standard for analyzing methyl hydrodisulfide in complex matrices . The NIST WebBook provides retention indices for common GC columns (Table 2) .

Table 2: Gas Chromatography Parameters for Methyl Hydrodisulfide

Column TypeActive PhaseRetention IndexConditionsReference
CapillaryHP-1640He carrier, 2°C/min to 260°C
CapillaryOV-1686H₂ carrier, 4°C/min to 280°C

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra of methyl hydrodisulfide exhibit a molecular ion peak at m/z 80, with fragment ions at m/z 64 (S₂⁺) and m/z 47 (CH₃S⁺) .

Industrial and Research Applications

Organic Synthesis

Methyl hydrodisulfide serves as a building block for synthesizing thioethers, disulfide polymers, and heterocyclic compounds. Its volatility enables gas-phase reactions in semiconductor manufacturing, where it deposits sulfur-containing thin films.

Biochemical Research

In enzymology, methyl hydrodisulfide is used to reconstitute iron-sulfur clusters in radical S-adenosylmethionine (SAM) enzymes . These studies elucidate sulfur’s role in methyl group transfer and DNA repair mechanisms .

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